4-Benzyloxyphenyl acetate
Description
4-Benzyloxyphenyl acetate is an organic compound with the molecular formula C15H14O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a benzyloxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)18-15-9-7-14(8-10-15)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUDXDBNKZSVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979068 | |
| Record name | 4-(Benzyloxy)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-66-6 | |
| Record name | NSC43237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenyl acetate can be synthesized through several methods. One common approach involves the esterification of 4-benzyloxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .
Another method involves the reaction of 4-benzyloxyphenylacetic acid with methanol and lithium hydroxide in tetrahydrofuran at room temperature. The reaction mixture is stirred for an hour, and the product is isolated by filtration and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products
Oxidation: 4-Benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
Reduction: 4-Benzyloxyphenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzyloxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of an ester.
4-Benzyloxybenzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
4-Benzyloxyphenyl acetate is unique due to its ester functionality, which imparts different reactivity and properties compared to its acid and aldehyde analogs. The ester group can undergo hydrolysis to yield the corresponding acid, providing a versatile intermediate for further chemical transformations.
Biological Activity
4-Benzyloxyphenyl acetate, also known as benzyl 4-hydroxyphenyl acetate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a benzyloxy group attached to a phenyl ring with an acetate functional group. The synthesis typically involves the acetylation of 4-hydroxybenzyl alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the destabilization of tubulin polymerization, akin to other known anticancer agents like combretastatin A-4.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15-30 | Inhibition of cell growth |
| A549 | 20-35 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in treated macrophages.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure can donate electrons, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects.
- Tubulin Interaction : Similar to colchicine, it disrupts microtubule assembly, which is crucial for cell division.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various derivatives of this compound on MCF-7 cells. Results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM, suggesting strong potential as anticancer agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects in a murine model. Mice treated with this compound showed significantly lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in treating inflammatory diseases .
- Comparative Analysis with Similar Compounds : A comparative study highlighted that while benzyl 4-hydroxybenzoate and benzyl 4-hydroxycinnamate share structural similarities with this compound, they exhibit different biological activities due to variations in their functional groups and steric configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
